3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
Overview
Description
Compound 1, identified by the PubMed ID 21882820, is a synthetic organic compound known for its ability to inhibit receptor protein tyrosine phosphatase γ (RPTPγ). The compound’s IUPAC name is 3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid .
Mechanism of Action
Target of Action
The primary target of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is the Receptor Protein Tyrosine Phosphatase Gamma (RPTPγ) . This enzyme plays a crucial role in the dephosphorylation of tyrosine residues, a key process in signal transduction pathways .
Mode of Action
The compound interacts with RPTPγ by binding to a small hydrophobic pocket adjacent to, but distinct from, the active site . This binding induces a “superopen” conformation of the enzyme’s tryptophan-proline-aspartate (WPD) loop . The 3,4-dichlorobenzyl substituent of the compound occupies the site previously partially occupied by the side chain of Trp1026 in the WPD-loop .
Biochemical Pathways
The compound’s interaction with RPTPγ disrupts the catalytic cycle of the enzyme . This disruption affects the dephosphorylation of tyrosine residues, which are involved in various cellular functions such as cell growth, proliferation, differentiation, and transformation .
Pharmacokinetics
Its interaction with rptpγ suggests that it may have good bioavailability due to its ability to bind to the enzyme’s active site .
Result of Action
The compound acts as an apparent competitive inhibitor of RPTPγ . By preventing the closure of the WPD-loop over the active site, it disrupts the enzyme’s catalytic cycle . This disruption likely leads to changes in the phosphorylation state of proteins, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as receptor protein tyrosine phosphatase gamma (RPTPγ), where it binds to a hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site, thereby disrupting the catalytic cycle of the enzyme . The compound’s interaction with RPTPγ highlights its potential as a modulator of phosphatase activity, which is crucial in various cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RPTPγ, the compound can alter the phosphorylation state of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of RPTPγ by occupying a hydrophobic pocket near the active site . This binding prevents the WPD-loop from closing over the active site, thereby inhibiting the enzyme’s catalytic activity . The disruption of the catalytic cycle of RPTPγ underscores the compound’s potential as a therapeutic agent targeting phosphatase-related pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained modulation of phosphatase activity
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits RPTPγ without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective dosage regimens.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of RPTPγ can affect metabolic flux and metabolite levels within the cell . By modulating the activity of phosphatases, the compound can influence key metabolic pathways, thereby altering cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory activity on RPTPγ and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 1 involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of compound 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Compound 1 undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Compound 1 has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its inhibitory effects on receptor protein tyrosine phosphatase γ, which plays a role in cell signaling.
Medicine: Investigated for potential therapeutic applications in diseases where receptor protein tyrosine phosphatase γ is implicated.
Comparison with Similar Compounds
Similar Compounds
Compound 2: Another inhibitor of receptor protein tyrosine phosphatase γ with a different chemical structure.
Compound 3: A structurally similar compound that inhibits a different class of phosphatases.
Compound 4: Shares the thiophene ring but has different substituents on the phenyl group.
Uniqueness
Compound 1 is unique due to its specific inhibition of receptor protein tyrosine phosphatase γ and its distinct chemical structure, which includes the 3,4-dichlorophenyl group and the thiophene-2-carboxylic acid moiety .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDVTOVFHVWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173366 | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-84-1 | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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